2-Amino-3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoic acid hydrochloride
Description
2-Amino-3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoic acid hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyl group, a methyl group, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
2-amino-3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5.ClH/c1-10(11,9(14)15)8(13)6-2-4-7(5-3-6)12(16)17;/h2-5,8,13H,11H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWMMPZRZBGFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by a series of reactions to introduce the amino, hydroxyl, and methyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an aniline derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Amino-3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid
- 2-Amino-3-hydroxy-2-methyl-3-(4-nitrophenyl)propionic acid methyl ester
Uniqueness
2-Amino-3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoic acid hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
